molecular formula C22H22Cl2N2O3S B301070 5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301070
M. Wt: 465.4 g/mol
InChI Key: UIZWLHCTYPAEFZ-HRXHUYTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DCTEZ and is a thiazolidinone derivative. DCTEZ has been studied for its potential use in treating various diseases such as cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of DCTEZ is not fully understood. However, it has been proposed that DCTEZ exerts its anti-cancer activity by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell survival and proliferation and is often dysregulated in cancer cells. DCTEZ has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
DCTEZ has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. DCTEZ has also been found to inhibit the activity of the enzyme aldose reductase, which is involved in diabetic complications such as neuropathy and retinopathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCTEZ in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further studies. However, one of the limitations of using DCTEZ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DCTEZ. One area of research is the development of more efficient synthesis methods for DCTEZ and its derivatives. Another area of research is the investigation of DCTEZ's potential use in treating other diseases such as inflammation and diabetes. Further studies are also needed to fully understand the mechanism of action of DCTEZ and its potential side effects.

Synthesis Methods

The synthesis of DCTEZ involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde and 4-ethoxyaniline in the presence of ethyl acetoacetate and ammonium thiocyanate. The reaction takes place under reflux conditions in ethanol and yields the desired compound after purification.

Scientific Research Applications

DCTEZ has been studied extensively for its potential use in treating cancer. It has been shown to have potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. DCTEZ has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Molecular Formula

C22H22Cl2N2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22Cl2N2O3S/c1-4-26-21(27)19(13-14-11-17(23)20(29-6-3)18(24)12-14)30-22(26)25-15-7-9-16(10-8-15)28-5-2/h7-13H,4-6H2,1-3H3/b19-13-,25-22?

InChI Key

UIZWLHCTYPAEFZ-HRXHUYTNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC)Cl)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC)Cl)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC)Cl)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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